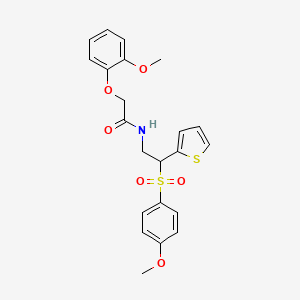

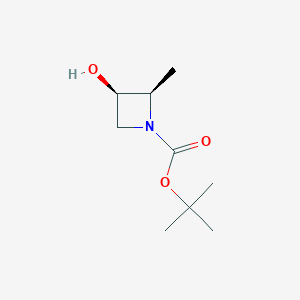

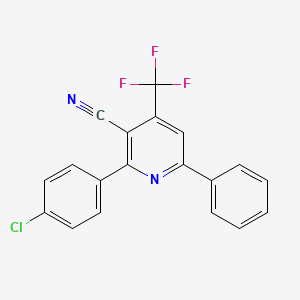

![molecular formula C17H19N3O4S2 B2617774 (E)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenylethenesulfonamide CAS No. 2035003-54-2](/img/structure/B2617774.png)

(E)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenylethenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiadiazoles are a sub-family of azole compounds. Structurally, they are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms . They are aromatic due to their two double bonds and the sulfur lone pair . Compounds bearing them as a structural motif are fairly common in pharmacology .

Molecular Structure Analysis

Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms . They are aromatic due to their two double bonds and the sulfur lone pair .Chemical Reactions Analysis

Thiadiazoles are a part of many medications such as cephazolin and acetazolamide . They are also used in the design of fluorescent sensors .Physical And Chemical Properties Analysis

Thiadiazoles are aromatic due to their two double bonds and the sulfur lone pair . They are a part of many medications and are used in the design of fluorescent sensors .Aplicaciones Científicas De Investigación

Sure! Here is a comprehensive analysis of the scientific research applications of the compound (E)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenylethenesulfonamide, also known as (E)-N-[2-(3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-phenylethene-1-sulfonamide.

Fluorescent Sensors

This compound, due to its benzo[c][1,2,5]thiadiazole (BTZ) motif, is extensively researched for use in fluorescent sensors. The BTZ group is known for its strong electron-accepting properties, which enhance the fluorescence of the compound. This makes it suitable for detecting various analytes in biological and environmental samples .

Photovoltaics

The electron donor-acceptor (D-A) systems based on the BTZ motif are also explored in the field of photovoltaics. These systems can be used in the development of organic solar cells, where the BTZ group helps in improving the efficiency of light absorption and charge separation .

Visible-Light Organophotocatalysts

Recent studies have shown that compounds with the BTZ motif can act as visible-light organophotocatalysts. These photocatalysts are used in various organic reactions, such as the Minisci-type decarboxylative alkylation of electron-deficient heteroarenes, under both batch and continuous flow conditions .

Aggregation-Induced Emission (AIE)

The compound exhibits aggregation-induced emission (AIE) properties, where its fluorescence is significantly enhanced upon aggregation. This property is useful in developing materials for optoelectronic devices, such as light-emitting diodes (LEDs) and bioimaging applications .

Photochromic Materials

The compound can be used in the synthesis of photochromic materials, which change color upon exposure to light. These materials have applications in smart windows, optical data storage, and sensors .

Fluorescence Switches

Due to its optoelectronic properties, the compound can be used in the development of fluorescence switches. These switches can be toggled between different states of fluorescence, making them useful in molecular electronics and information storage .

Kinetics Experiments

The compound’s fluorescence properties can be utilized in kinetics experiments to study the rates of various chemical reactions. This application is particularly useful in understanding the mechanisms of photochemical and photophysical processes .

Chemo-Enzymatic Synthesis

The compound can be used as a building block in chemo-enzymatic synthesis. This approach combines chemical and enzymatic steps to create complex molecules with high selectivity and efficiency. Such methods are valuable in the synthesis of pharmaceuticals and fine chemicals .

Direcciones Futuras

Propiedades

IUPAC Name |

(E)-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-2-phenylethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4S2/c1-19-16-9-5-6-10-17(16)20(26(19,23)24)13-12-18-25(21,22)14-11-15-7-3-2-4-8-15/h2-11,14,18H,12-13H2,1H3/b14-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMAXGNUWLOWSGD-SDNWHVSQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N(S1(=O)=O)CCNS(=O)(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=CC=CC=C2N(S1(=O)=O)CCNS(=O)(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenylethenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

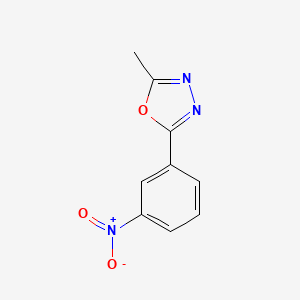

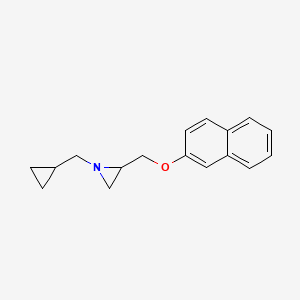

![4-(4-ethoxyphenyl)-6-(4-fluorobenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2617691.png)

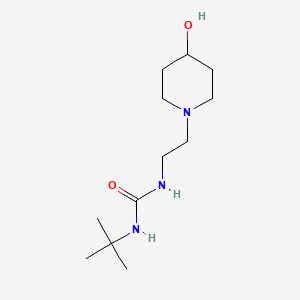

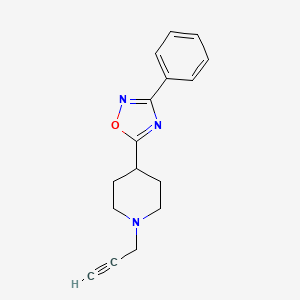

![2-methyl-1,1-dioxo-2H,3H,4H-1lambda6-pyrazolo[1,5-e][1,2,5]thiadiazine-7-carboxylic acid](/img/structure/B2617697.png)

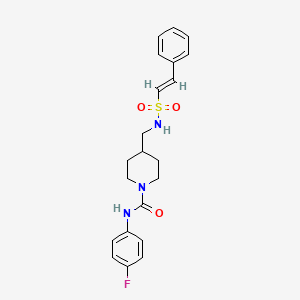

![Methyl 2-{4-[(4-methylbenzoyl)amino]phenoxy}benzenecarboxylate](/img/structure/B2617705.png)

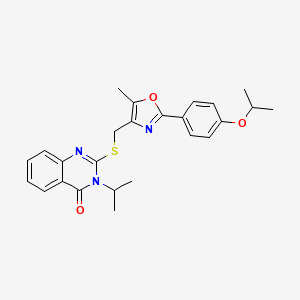

![2-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-3-(4-fluorobenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2617709.png)

![1-(2-Fluorophenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine](/img/structure/B2617711.png)